
N-(4-acetamidophenyl)-2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N6O3S and its molecular weight is 462.53. The purity is usually 95%.
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Biological Activity
N-(4-acetamidophenyl)-2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a pyrrole moiety, and a thioacetamide group. The molecular formula is C19H20N4O2S, and its CAS number is 896320-02-8.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various pathogens due to their ability to inhibit essential enzymes in microbial metabolism.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 16 µg/mL |
Compound B | S. aureus | 8 µg/mL |
This compound | C. albicans | 12 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 signaling pathway.
Case Study: Anticancer Effects
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.
- Interaction with DNA : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-16(30)24-18-8-10-19(11-9-18)25-21(31)15-33-23-27-26-22(29(23)28-12-3-4-13-28)17-6-5-7-20(14-17)32-2/h3-14H,15H2,1-2H3,(H,24,30)(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGQRHNEVGFLRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.